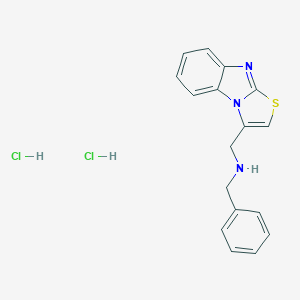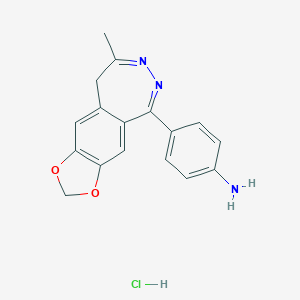
GYKI 52466 盐酸盐
描述
GYKI 52466 盐酸盐是一种 2,3-苯并二氮杂卓化合物,可作为离子型谷氨酸受体拮抗剂。它是 AMPA 受体的非竞争性拮抗剂,而 AMPA 受体是谷氨酸受体的一种亚型。 该化合物以其抗惊厥和骨骼肌松弛特性而闻名 .
科学研究应用
GYKI 52466 盐酸盐具有广泛的科学研究应用:
化学: 它被用作工具化合物来研究 AMPA 受体的性质和功能。
生物学: 它被用来研究谷氨酸受体在各种生物过程中的作用。
医学: 它在治疗癫痫和神经退行性疾病等神经系统疾病方面具有潜在的治疗应用。
作用机制
GYKI 52466 盐酸盐通过与 AMPA 受体结合并抑制其活性来发挥作用。这可以防止兴奋性神经递质谷氨酸激活受体,从而降低神经元兴奋性。 涉及的分子靶标包括 AMPA 受体亚基,受影响的途径包括与突触传递和可塑性相关的途径 .
生化分析
Biochemical Properties
GYKI 52466 hydrochloride interacts with AMPA receptors, acting as a non-competitive antagonist . It blocks GluK3 homomeric receptors with an IC50 of 63 μM and GluK2b ®/GluK3 heteroreceptors with an IC50 of 32 μM at high concentrations .
Cellular Effects
GYKI 52466 hydrochloride influences cell function by acting as an antagonist of several processes mediated by glutamate . It has a neuroprotective effect and can act as an orally active anticonvulsant and skeletal muscle relaxant .
Molecular Mechanism
The molecular mechanism of action of GYKI 52466 hydrochloride involves its binding to AMPA receptors, where it acts as a non-competitive antagonist . This antagonistic effect is what gives GYKI 52466 hydrochloride its neuroprotective properties .
Temporal Effects in Laboratory Settings
It is known that it has good blood-brain barrier permeability .
Dosage Effects in Animal Models
It is known to have an anticonvulsant effect .
Metabolic Pathways
It is known to interact with AMPA receptors .
Transport and Distribution
It is known to have good blood-brain barrier permeability .
Subcellular Localization
准备方法
GYKI 52466 盐酸盐的合成涉及多个步骤。起始材料通常是苯并二氮杂卓衍生物,它会经历一系列化学反应以引入必要的官能团。反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成。 工业生产方法可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度 .
化学反应分析
GYKI 52466 盐酸盐经历各种类型的化学反应,包括:
氧化: 此反应涉及向化合物中添加氧气或去除氢气。
还原: 此反应涉及向化合物中添加氢气或去除氧气。
取代: 此反应涉及用另一个官能团替换一个官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
GYKI 52466 盐酸盐在 2,3-苯并二氮杂卓类中是独特的,因为它对 AMPA 受体具有选择性拮抗作用。类似的化合物包括:
GYKI 52895: 另一种具有相似特性但受体选择性不同的 2,3-苯并二氮杂卓。
Tifluadom: 一种具有不同药理学特性但化学结构相似的化合物。
Lufuradom: 另一种具有不同生物活性的相关化合物.
这些化合物在结构上具有相似性,但在其特定的受体靶标和药理作用方面有所不同,突出了 GYKI 52466 盐酸盐在选择性抑制 AMPA 受体方面的独特性 .
属性
IUPAC Name |
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2.ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;/h2-5,7-8H,6,9,18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBSCPARMVJNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434691 | |
| Record name | 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192065-56-8 | |
| Record name | 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



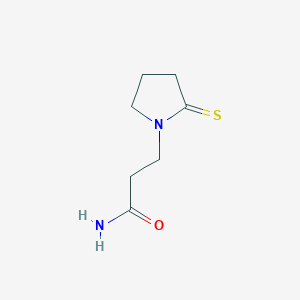
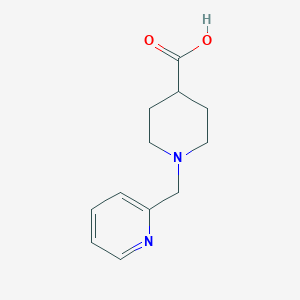

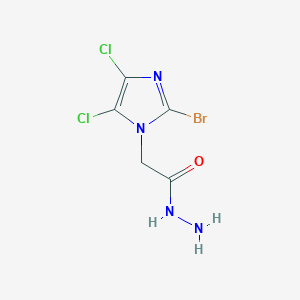
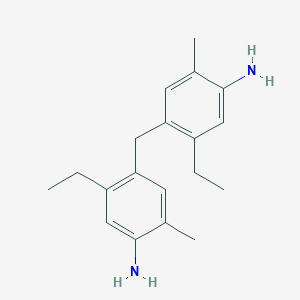


![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)
![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)
![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine](/img/structure/B65620.png)

